3,4-dichloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
3,4-dichloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group substituted with dichloro and pyrrolidinyl-pyrimidinyl moieties
Mechanism of Action
Target of Action
The compound contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine derivatives have been found to interact with a variety of biological targets, including cyclin-dependent kinases (CDKs), which are crucial in the regulation of cell cycle and transcription . Pyrrolidine derivatives also have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
The exact effects would depend on the specific targets involved .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds that target cdks can influence cell cycle regulation and transcription pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is used. Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it targets CDKs, it might influence cell cycle progression and could potentially have anti-cancer effects .
Biochemical Analysis
Biochemical Properties
The compound 3,4-dichloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is known to interact with a variety of enzymes and proteins . For instance, it has been found to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . It can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have antioxidative and antibacterial properties, and its effects on the cell cycle have been characterized .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . While specific dosage effects for this compound are not currently available, it is common for compounds to exhibit threshold effects and potentially toxic or adverse effects at high doses.
Metabolic Pathways
Given its interactions with various enzymes and proteins, it is likely that it is involved in several metabolic processes .
Transport and Distribution
Given its biochemical properties and cellular effects, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well established. Based on its known biochemical properties and cellular effects, it is likely that it is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction, where pyrrolidine reacts with the pyrimidine intermediate.
Formation of the Benzenesulfonamide: The final step involves the sulfonation of the dichlorobenzene derivative followed by coupling with the pyrimidinyl-pyrrolidine intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3,4-dichloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorobenzenesulfonamide: Lacks the pyrimidinyl-pyrrolidine moiety, making it less complex.
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide: Similar structure but without the dichloro substitution.
Uniqueness
3,4-dichloro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is unique due to the combination of its dichloro, pyrrolidinyl, and pyrimidinyl groups, which confer specific chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,4-dichloro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2S/c15-12-4-3-11(7-13(12)16)23(21,22)19-10-8-17-14(18-9-10)20-5-1-2-6-20/h3-4,7-9,19H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTWPEUSIAGWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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